1-(6-Methylpyrimidin-4-yl)ethanone
Overview
Description
“1-(6-Methylpyrimidin-4-yl)ethanone” is a chemical compound with the CAS Number: 67073-96-5 . It has a molecular weight of 136.15 and is a light brown to brown powder or crystals .
Molecular Structure Analysis
The IUPAC name of this compound is “1-(6-methyl-4-pyrimidinyl)ethanone” and its Inchi Code is "1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3" . This indicates that the compound has a pyrimidine ring with a methyl group at the 6th position and an ethanone group at the 1st position.Physical And Chemical Properties Analysis
“this compound” is a light brown to brown powder or crystals . It has a molecular weight of 136.15 and is stored in a refrigerator .Scientific Research Applications
Catalytic Behavior and Polymerization Applications 1-(6-(quinoxalin-2-yl)pyridin-2-yl)ethanone, a derivative of the compound , was used in the synthesis of NNN tridentate ligands. These ligands, in coordination with iron(II) and cobalt(II) dichloride, formed complexes showing good catalytic activities for ethylene reactivity, including oligomerization and polymerization. This study highlights the potential of such compounds in catalysis and polymer applications (Sun et al., 2007).
Antimicrobial and Antioxidant Properties A derivative, 1-(5-methyl-2-phenyl-1H-imidazol-4-yl)ethanone, was used to synthesize new thiazole, arylidiene, and coumarin derivatives. These compounds were then screened for antimicrobial, antioxidant, anti-hemolytic, and cytotoxic activities, demonstrating the potential of 1-(6-Methylpyrimidin-4-yl)ethanone derivatives in developing new antimicrobial and antioxidant agents (Abdel-Wahab et al., 2011).
Supramolecular Chemistry The compound has been studied in the context of supramolecular chemistry as well. For example, 6-Methyl-2-butylureidopyrimidone, related to this compound, demonstrated strong dimerization through quadruple hydrogen bonding, showcasing its use in developing new supramolecular structures (Beijer et al., 1998).
Drug Metabolism Studies this compound derivatives are also significant in drug metabolism research. For example, a derivative was identified as a potent inverse agonist of the ghrelin receptor and studied for its biotransformation in vivo and in vitro, contributing valuable insights into drug metabolism and development (Adusumalli et al., 2019).
Safety and Hazards
Mechanism of Action
Target of Action
It is noted that this compound is an intermediate for preparing cox-2 inhibitors , which are pharmaceutically active compounds having analgesic and anti-inflammatory action .
Mode of Action
Given its role as an intermediate in the synthesis of COX-2 inhibitors , it can be inferred that it may interact with its targets to inhibit the COX-2 enzyme, thereby reducing the production of prostaglandins that cause pain and inflammation.
Biochemical Pathways
As an intermediate in the synthesis of cox-2 inhibitors , it is likely involved in the arachidonic acid pathway, where it may inhibit the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
It is known that the compound has a molecular weight of 13615 , which may influence its absorption and distribution
Result of Action
Given its role as an intermediate in the synthesis of cox-2 inhibitors , it can be inferred that it may contribute to the reduction of inflammation and pain by inhibiting the production of prostaglandins.
Action Environment
It is known that the compound is a light brown to brown powder or crystals , and its storage temperature is recommended to be at refrigerator conditions , suggesting that temperature may affect its stability.
Properties
IUPAC Name |
1-(6-methylpyrimidin-4-yl)ethanone | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N2O/c1-5-3-7(6(2)10)9-4-8-5/h3-4H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGCKALAOPJUYBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)C(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80439874 | |
Record name | 1-(6-methylpyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67073-96-5 | |
Record name | 1-(6-methylpyrimidin-4-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80439874 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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